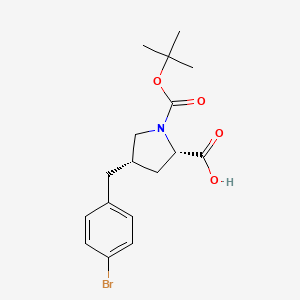

(4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H22BrNO4 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

(2S,4S)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m0/s1 |

InChI Key |

QZQORNWXNRXMOS-JSGCOSHPSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

An In-Depth Technical Guide to (4S)-1-Boc-4-(4-bromobenzyl)-L-proline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a highly functionalized, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern medicinal chemistry and drug development. Its unique architecture, combining a conformationally constrained L-proline scaffold, a standard Boc-protecting group, and a versatile 4-bromobenzyl moiety, offers researchers precise control over peptide structure and a handle for extensive synthetic diversification. This guide provides an in-depth analysis of its molecular properties, strategic importance, synthetic methodologies, and key applications, intended for professionals engaged in peptide synthesis, peptidomimetic design, and the development of novel therapeutics.

Core Molecular Profile

The compound's structure is meticulously designed for synthetic utility. The L-proline core provides a rigid cyclic constraint that influences the backbone torsion angles of peptides into which it is incorporated.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the proline nitrogen, preventing unwanted reactivity during peptide coupling steps and enabling orthogonal protection strategies.[3][4] The 4-bromobenzyl substituent at the C4 position is not merely a steric element; it is a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[2]

| Property | Data | Source(s) |

| Molecular Formula | C₁₇H₂₂BrNO₄ | [5][6] |

| Molecular Weight | 384.26 g/mol | [5][7] |

| IUPAC Name | (2S,4S)-4-[(4-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [7] |

| CAS Number | 1217654-48-2 | [7] |

| Appearance | Typically a white to off-white solid | [4][6] |

| Key Structural Features | L-proline scaffold, Boc-protected amine, 4-bromobenzyl substituent | [2] |

Strategic Importance in Medicinal Chemistry

The value of this compound lies in its dual capacity to enforce conformational rigidity and serve as a platform for chemical diversification.

Conformational Constraint

Proline and its analogues are powerful tools for stabilizing specific peptide secondary structures, such as β-turns and polyproline helices.[2] By introducing a bulky substituent at the C4 position, the puckering of the pyrrolidine ring is influenced, which in turn restricts the ψ (psi) and φ (phi) torsional angles of the peptide backbone. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2]

A Versatile Handle for Synthetic Diversification

The aryl bromide of the 4-bromobenzyl group is a key functional handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of analog libraries from a common intermediate, a cornerstone of modern drug discovery. The diagram below illustrates how this functionality enables access to a wide range of novel structures.

Caption: Synthetic pathways enabled by the 4-bromobenzyl group.

Synthetic Strategy and Methodologies

The synthesis of this compound typically originates from a commercially available, stereochemically defined precursor such as (2S,4R)-4-hydroxy-L-proline. The general workflow involves protection of the proline nitrogen, activation of the C4 hydroxyl group, and subsequent displacement to introduce the 4-bromobenzyl moiety.

Caption: General synthetic workflow for the target compound.

Exemplary Protocol: Boc Protection of an Amino Acid

The foundational step in many synthetic routes involving this compound is the protection of the proline nitrogen. This protocol is a self-validating system where successful protection is easily confirmed by TLC and spectroscopic methods.

Objective: To protect the secondary amine of an L-proline precursor with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

L-proline precursor (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Base (e.g., Triethylamine or Sodium Bicarbonate) (2.0-3.0 eq)

-

Solvent (e.g., Dichloromethane (DCM) or a Dioxane/Water mixture)

-

Saturated citric acid solution

-

Saturated sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the L-proline precursor in the chosen solvent system. If using an aqueous system, add the base to deprotonate the amine, enhancing its nucleophilicity.[3]

-

Reagent Addition: Add the di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.

-

Reaction Monitoring: Stir the mixture for 2-4 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup:

-

If using an organic solvent like DCM, wash the reaction mixture sequentially with a saturated citric acid solution (to remove excess base) and brine.[8]

-

If using an aqueous system, perform an acid-base extraction to isolate the product.

-

-

Drying and Concentration: Dry the organic phase over an anhydrous salt like MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product, often an oil or white solid, can be purified by column chromatography if necessary, although it is often of sufficient purity for subsequent steps.

Applications in Research and Drug Development

This specialized amino acid is employed across various stages of the drug discovery pipeline.

-

Peptide-Based Therapeutics: It is a key building block in the synthesis of peptides where conformational stability is desired to improve biological activity and metabolic stability.[6][9]

-

Small Molecule Synthesis: As a chiral building block, it provides a stereochemically defined scaffold for the synthesis of complex non-peptidic molecules.[2]

-

PROTACs and Molecular Glues: The ability to functionalize the 4-bromobenzyl group makes it a candidate for creating linkers or ligands in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Spectroscopic Characterization Insights

Structural elucidation relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the pyrrolidine ring, the Boc group (a characteristic singlet around 1.4 ppm), and the aromatic protons of the 4-bromobenzyl group (typically two doublets in the aromatic region).[2]

-

Rotamers: A key feature to note is the potential for cis/trans rotamers (or rotamers) around the carbamate C-N bond of the Boc group. This can result in the broadening or even duplication of signals in the NMR spectrum at room temperature, which is a known characteristic of Boc-protected proline derivatives.[2] This is not an impurity but a reflection of the compound's conformational dynamics in solution.

Conclusion

This compound is more than a simple protected amino acid; it is a sophisticated chemical tool engineered for the demands of modern drug discovery. Its combination of conformational constraint and synthetic versatility provides researchers with a reliable building block for creating novel peptides, peptidomimetics, and complex chiral molecules with finely tuned properties. Understanding its chemical behavior, synthetic origins, and strategic applications is essential for any scientist working at the forefront of pharmaceutical research.

References

-

Synthesis of Boc-protected bicycloproline - PMC - NIH. [Link]

-

Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline - ACS Publications. [Link]

-

Supporting information for: A novel cobalt complex based on L-proline: synthesis, characterization and catalysis - The Royal Society of Chemistry. [Link]

Sources

- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. rsc.org [rsc.org]

- 9. chemimpex.com [chemimpex.com]

Solubility of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline in organic solvents

Technical Whitepaper: Solubility Profile & Solvent Selection for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS: 1217654-48-2). As a critical chiral intermediate in the synthesis of peptidomimetics, stapled peptides, and protease inhibitors, understanding its solubility profile is essential for maximizing yield during synthesis, extraction, and purification.[1][2]

The molecule exhibits a distinct amphiphilic but predominantly lipophilic profile (Calculated LogP ~3.9).[1] The presence of the hydrophobic 4-bromobenzyl group and the tert-butoxycarbonyl (Boc) protecting group significantly suppresses water solubility while enhancing affinity for chlorinated and aromatic solvents. This guide details solvent compatibility for reaction planning, work-up strategies, and crystallization protocols.[1][2]

Physicochemical Characterization

Understanding the structural drivers of solubility is the first step in rational process design.[1]

| Feature | Moiety | Physicochemical Impact |

| Core Scaffold | L-Proline (Pyrrolidine) | Rigid, cyclic structure; restricts conformational freedom, affecting crystal packing energy.[2] |

| Protecting Group | N-tert-Butoxycarbonyl (Boc) | Lipophilic. Masks the H-bond donor capability of the amine, significantly increasing solubility in organic solvents (DCM, EtOAc).[2] |

| Side Chain | 4-(4-Bromobenzyl) | Highly Lipophilic & Aromatic. The bromine atom adds polarizability and mass, enhancing solubility in halogenated solvents but reducing solubility in aliphatic hydrocarbons compared to benzyl analogs.[2] |

| Functional Group | C-Terminal Carboxylic Acid | Polar/Acidic. Provides a handle for salt formation (solubility switch).[1][2] Responsible for H-bond dimerization in non-polar solvents.[1] |

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction with the solute's functional groups.

Class I: High Solubility (Primary Reaction & Work-up Solvents)

These solvents dissolve >100 mg/mL at room temperature.[2]

-

Dichloromethane (DCM): The "Gold Standard" for this compound.[1] The polarizable chlorine atoms interact favorably with the bromobenzyl moiety and the Boc group.[1] Ideal for reactions and optical rotation measurements.[1][3][4]

-

Dimethylformamide (DMF) / DMSO: Excellent solubility due to disruption of carboxylic acid dimers.[1] Preferred for nucleophilic substitution reactions or peptide coupling.[1]

-

Tetrahydrofuran (THF): Good solubility; often used for reduction or Grignard reactions involving the side chain.[1]

-

Ethyl Acetate (EtOAc): High solubility.[1][2] The primary solvent for liquid-liquid extraction from acidified aqueous phases.[1][2]

Class II: Moderate/Temperature-Dependent Solubility (Crystallization Candidates)

These solvents show significant solubility differentials between Hot (reflux) and Cold (0°C).[2]

-

Toluene: Moderate solubility at RT; high at reflux.[1][2] The aromatic pi-stacking potential with the bromobenzyl group makes this a strong candidate for recrystallization.[1]

-

Isopropanol (IPA) / Ethanol: Soluble, but hydrogen bonding with the carboxyl group can impede crystal formation.[1][2] Best used as a co-solvent.[1]

-

Diethyl Ether: Sparingly soluble to soluble.[1][2] Often used to wash crude solids to remove non-polar impurities.[1]

Class III: Low Solubility (Antisolvents)

Used to force precipitation.[1][2]

-

Hexanes / Heptane: Insoluble at RT.[1][2] The lipophilic Boc/Bromobenzyl groups are not sufficient to overcome the polarity of the carboxylic acid in purely aliphatic hydrocarbons.[1]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting solvents based on the process stage (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on operational intent.[2] High-solubility chlorinated solvents are preferred for synthesis, while ester/hydrocarbon pairs are optimal for purification.[2]

Experimental Protocols

Protocol A: Self-Validating Recrystallization (EtOAc/Heptane System)

Objective: Obtain high-purity (>98%) solid from crude reaction mixture.

Rationale: The EtOAc/Heptane system exploits the "Solvent/Antisolvent" principle.[1][2] The compound is soluble in EtOAc (polar/lipophilic balance) but insoluble in Heptane (aliphatic).[1]

Step-by-Step Methodology:

-

Dissolution: Place 1.0 g of crude this compound in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise with mild heating (40–50°C) until the solid just dissolves.

-

Antisolvent Addition: While stirring at 40°C, slowly add Heptane dropwise.

-

Re-dissolution: Add a few drops of EtOAc to clear the turbidity.[1]

-

Nucleation & Growth: Remove heat. Allow the flask to cool to Room Temperature (RT) slowly (over 1–2 hours).

-

Maximizing Yield: Cool the flask to 0–4°C (ice bath) for 1 hour.

-

Isolation: Filter the white solid via vacuum filtration. Wash the cake with cold Heptane/EtOAc (9:1 ratio).

-

Drying: Dry under high vacuum (<5 mbar) at 40°C to remove trapped solvent.[1][2]

Protocol B: Solubility Determination (Gravimetric)

Objective: Determine precise solubility limits for a specific solvent batch.[1]

-

Weigh 100 mg of compound into a vial.

-

Add solvent in 100 µL increments, vortexing for 1 minute between additions.

-

Record the volume (

) required for complete dissolution.[1] -

Calculate:

.[1][2]

Critical Process Parameters (CPPs)

-

pH Sensitivity: The Boc group is acid-labile (cleaves with TFA/HCl).[1][2] Avoid heating in acidic alcohols (e.g., MeOH/HCl), which will cause deprotection and esterification.[1]

-

Racemization Risk: While Boc-Proline derivatives are generally resistant to racemization, activation of the carboxylic acid (e.g., with HATU/EDC) in the presence of strong base can induce epimerization at the alpha-carbon.[2] Maintain low temperatures (0°C) during coupling activation.

-

Halogenated Solvent Residues: Due to the high affinity for DCM, the final solid often traps solvent.[1][2] Extended drying or a final chase with pentane may be required to meet ICH guidelines for residual solvents.[1]

References

-

Fluorochem. (2S,4S)-4-[(4-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid - Product Analysis.Link[1]

-

Chem-Impex International. Boc-(R)-gamma-(4-bromobenzyl)-L-proline: Physicochemical Properties and Applications.Link[1]

-

Cymit Quimica. BOC-L-Proline Derivatives and Solubility Profiles in Organic Synthesis.Link

-

Royal Society of Chemistry. Synthesis and Purification of Proline Derivatives via Boc-Protection Strategies.[1] Chemical Communications (Supp Info).[1] Link

-

National Institutes of Health (NIH). Proline Editing: A General Approach to the Synthesis of Functionally Diverse Peptides.[1][2] PMC Articles.[1][2] Link

Sources

Navigating the Conformational Landscape: A Technical Guide to the Stereochemical Configuration of (4S)-Substituted L-Proline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique constrained cyclic structure of L-proline and its derivatives has cemented their importance in peptide chemistry, organocatalysis, and drug design. Substitution at the C4 position, particularly with (4S) stereochemistry, introduces profound and often predictable effects on the conformation of the pyrrolidine ring and the adjacent peptide bonds. This guide provides an in-depth exploration of the stereochemical configuration of (4S)-substituted L-proline derivatives, elucidating the interplay of steric and stereoelectronic effects that govern their structural preferences. We will delve into the synthetic strategies to access these valuable building blocks, the analytical techniques for their characterization, and the functional implications of their distinct conformational biases.

Introduction: The Significance of C4-Substituted Prolines

L-proline, the only proteinogenic secondary amino acid, imposes significant conformational constraints on the polypeptide backbone. This inherent rigidity is a powerful tool in the design of peptides and peptidomimetics with defined secondary structures. The strategic placement of substituents on the pyrrolidine ring, especially at the C4 position, allows for the fine-tuning of these conformational preferences.

The stereochemistry at C4 is a critical determinant of the ring's pucker, which in turn influences the cis-trans isomerism of the preceding peptide bond and the overall molecular shape. While (4R)-substituted prolines have been extensively studied, particularly in the context of collagen mimetics, (4S)-substituted derivatives offer a distinct and equally valuable set of conformational biases that are increasingly being exploited in drug discovery and materials science.[1][2] Understanding the principles that govern the stereochemical outcome of their synthesis and their resulting three-dimensional structure is paramount for their effective application.

The Heart of the Matter: Stereochemistry and Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-endo (down pucker) or Cγ-exo (up pucker). The substituent at the C4 position, along with its stereochemistry, plays a pivotal role in dictating which of these puckers is favored.

Causality Behind the Pucker Preference:

For (4S)-substituted L-proline derivatives, particularly those bearing an electron-withdrawing substituent, a strong preference for the Cγ-endo ring pucker is observed.[3][4] This preference is a direct consequence of stereoelectronic effects, specifically hyperconjugation. The gauche conformation between the electron-withdrawing substituent at C4 and the nitrogen atom of the ring is stabilized by favorable orbital overlap.[3] This gauche relationship is accommodated by the Cγ-endo pucker.

Conversely, (4R)-substituted prolines with electron-withdrawing groups predominantly adopt a Cγ-exo pucker.[3] It is this predictable and stereochemically-driven control over ring conformation that makes 4-substituted prolines such powerful tools in molecular design.

The nature of the substituent also plays a role. While electron-withdrawing groups like fluorine or a nitrobenzoate group strongly favor the Cγ-endo pucker in the (4S) configuration due to stereoelectronic effects, sterically demanding, non-electron-withdrawing groups can exhibit opposite preferences.[3]

dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];

Caption: Relationship between C4-substitution and ring pucker.

Synthetic Pathways to (4S)-Substituted L-Proline Derivatives

The synthesis of enantiopure (4S)-substituted L-proline derivatives often commences from commercially available starting materials, with (cis)-4-hydroxy-L-proline being a common precursor.[5][6][7] The stereochemistry at C4 is then established through stereoselective transformations.

Key Synthetic Strategies

-

From (cis)-4-Hydroxy-L-proline: This is a versatile starting material. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for the stereoselective introduction of various substituents via reduction or nucleophilic addition.[6][7] Alternatively, the hydroxyl group can be converted into a good leaving group, followed by an SN2 reaction with inversion of configuration.

-

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of 4-substituted prolines.[8] This method often allows for direct access to both enantiomeric series by selecting the appropriate chiral catalyst.[8]

-

"Proline Editing" on Solid Phase: For applications in peptide synthesis, a technique known as "proline editing" has been developed.[3][9][10] This involves incorporating Fmoc-hydroxyproline into a peptide sequence on a solid support, followed by chemical modification of the hydroxyl group to generate the desired 4-substituted proline residue in situ.[9][10] This approach provides rapid access to a diverse library of proline-modified peptides.[3][9][10]

Exemplary Experimental Protocol: Synthesis of (4S)-1-Methyl-4-propyl-L-proline

This protocol, adapted from the work of Sathyamoorthi et al., illustrates a stereoselective route starting from (cis)-4-hydroxy-L-proline.[6][7]

Step 1: N-Protection The nitrogen atom of (cis)-4-hydroxy-L-proline is protected, for example, with a carboxybenzyl (Cbz) group.[6]

Step 2: Oxidation The secondary alcohol at the C4 position is oxidized to a ketone. A common method involves using a combination of trichloroisocyanuric acid (TCICA) and TEMPO.[6]

Step 3: Wittig Olefination The ketone is then subjected to a Wittig reaction to introduce an alkylidene group. For instance, reaction with propyltriphenylphosphonium bromide and a strong base like sodium hydride yields the corresponding 4-propylidene derivative.[6]

Step 4: Stereoselective Hydrogenation The double bond is hydrogenated. The choice of catalyst and conditions is crucial for controlling the stereochemistry at the C4 position. For example, hydrogenation over palladium on carbon (Pd/C) can lead to the desired (4S) configuration.[8]

Step 5: N-Methylation and Deprotection The protecting group on the nitrogen is removed, and the nitrogen is subsequently methylated, for instance, using formalin and a reducing agent.[6] The final product is then isolated, often as a hydrochloride salt.[6][11]

Analytical Characterization: Confirming the Stereochemical Configuration

A combination of analytical techniques is essential to unambiguously determine the stereochemical configuration of (4S)-substituted L-proline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for characterizing these derivatives in solution.[12]

-

1H NMR: The coupling constants between the protons on the pyrrolidine ring, particularly the vicinal coupling constants (3JHH), are highly sensitive to the dihedral angles and thus the ring pucker.[12] Analysis of these coupling constants, often aided by computer simulation, can provide detailed information about the preferred conformation.[12]

-

19F NMR: For fluorine-containing derivatives, 19F NMR is exceptionally informative.[13][14][15] The 19F chemical shift is highly sensitive to the local electronic environment, and heteronuclear coupling constants (e.g., 3JHF) provide additional conformational constraints.[13][15]

-

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, providing further evidence for the ring's conformation and the stereochemistry of the substituent.[16]

Table 1: Representative NMR Data for Conformational Analysis

| Parameter | Cγ-endo Pucker (Typical for 4S-EWG) | Cγ-exo Pucker (Typical for 4R-EWG) |

| 3JHα-Hβ2 | Small | Large |

| 3JHα-Hβ3 | Large | Small |

| Ktrans/cis | Generally ≤ 4.6 | Generally > 4.6 |

Note: The specific values of coupling constants and Ktrans/cis are dependent on the specific substituent and solvent conditions.[4]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, solid-state structure of a molecule, confirming the absolute stereochemistry and providing precise bond lengths and angles.[5][11][17][18][19] This technique has been instrumental in validating the conformational preferences of (4S)-substituted L-proline derivatives that were initially predicted by NMR and computational studies.[1][5] The crystal structure of L-proline itself reveals a zwitterionic form with a specific hydrogen-bonding network.[17]

Caption: Workflow for stereochemical characterization.

Functional Implications and Applications

The well-defined conformational preferences of (4S)-substituted L-proline derivatives have significant implications for their function and are leveraged in various applications.

-

Peptide and Protein Engineering: The Cγ-endo pucker favored by (4S)-substituted prolines with electron-withdrawing groups disfavors α-helix and polyproline II (PPII) helix conformations, instead promoting more extended or turn-like structures.[1] This allows for the precise control of peptide secondary structure, which is crucial for modulating biological activity.

-

Drug Design: By locking a peptide or small molecule into a specific bioactive conformation, (4S)-substituted prolines can enhance binding affinity to a target receptor or enzyme. Their unique stereochemistry can also improve metabolic stability and pharmacokinetic properties.

-

Asymmetric Organocatalysis: Proline and its derivatives are renowned organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions.[20][21][22][23] The stereochemistry of substituents on the proline ring can influence the stereochemical outcome of these reactions by modifying the steric and electronic environment of the catalytic site.

Conclusion

The stereochemical configuration of (4S)-substituted L-proline derivatives is a powerful determinant of their molecular architecture. The predictable preference for the Cγ-endo ring pucker, driven by stereoelectronic effects, provides a robust strategy for controlling the conformation of peptides and other bioactive molecules. A synergistic approach employing stereoselective synthesis, detailed NMR analysis, and X-ray crystallography is essential for the successful design and application of these valuable chemical entities. As our understanding of the subtle interplay of steric and electronic effects continues to grow, so too will the innovative applications of (4S)-substituted L-proline derivatives in chemistry, biology, and medicine.

References

-

The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Center for Biotechnology Information. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

-

Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. [Link]

-

Conformational landscape of substituted prolines. SciSpace. [Link]

-

Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

-

4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. National Center for Biotechnology Information. [Link]

-

Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

-

Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by computational investigations. ResearchGate. [Link]

-

Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]

-

Redetermination of the solvent-free crystal structure of l-proline. National Center for Biotechnology Information. [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines. Copernicus Publications. [Link]

-

Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]

-

NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. [Link]

-

Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines. National Center for Biotechnology Information. [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

-

Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]

-

Figure 4 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

-

Recent advances in catalytic asymmetric synthesis. National Center for Biotechnology Information. [Link]

-

Scheme 1. Chemical sketches of (a) Proline, and (b) Naproxen. Position of chiral center is marked by a star. ResearchGate. [Link]

-

ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. [Link]

-

Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Semantic Scholar. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

x Ray crystallography. Molecular Pathology. [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]

Sources

- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mr.copernicus.org [mr.copernicus.org]

- 14. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 17. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. mp.bmj.com [mp.bmj.com]

- 20. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 21. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. semanticscholar.org [semanticscholar.org]

CAS number and identifiers for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Core Identity & Physiochemical Specifications[1]

This section defines the precise chemical identity of the target compound. In high-stakes peptide synthesis and medicinal chemistry, distinguishing between the (4S) and (4R) diastereomers is critical, as they induce vastly different conformational biases in the peptide backbone.

Identifiers

| Parameter | Specification |

| Chemical Name | (4S)-1-Boc-4-(4-bromobenzyl)-L-proline |

| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |

| CAS Number | 1217654-48-2 |

| Isomeric Distinction | (2S, 4S) – cis-relationship between C2-Carboxyl and C4-Benzyl groups.[1][2][3][4][5][6][7][8] |

| Common Diastereomer | Note: The (4R) trans-isomer is CAS 959576-28-4. Do not confuse. |

| Molecular Formula | C₁₇H₂₂BrNO₄ |

| Molecular Weight | 384.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O |

| InChI Key | QZQORNWXNRXMOS-JSGCOSHPSA-N |

Structural Visualization

The following diagram illustrates the connectivity and stereochemical orientation. Note the (2S, 4S) configuration which places the bulky benzyl group and the carboxylic acid on the same face of the pyrrolidine ring (cis), forcing a specific ring pucker (often Cγ-endo) that is distinct from the natural L-proline or the (4R)-trans variant.

Figure 1: Connectivity and stereochemical logic of this compound.

Synthesis & Manufacturing Strategy

The synthesis of 4-substituted prolines is non-trivial due to the need for stereocontrol at the C4 position. While alkylation of pyroglutamates is common, it typically favors the trans (4R) product. Accessing the cis (4S) isomer, particularly with a reduction-sensitive aryl bromide, requires a specialized route.

The "4-Oxoproline Wittig" Route (Recommended for (4S) Specificity)

This pathway utilizes the steric bulk of the Boc group to direct hydrogenation, typically yielding the cis isomer. However, standard Pd/C hydrogenation will debrominate the aryl ring. The protocol below modifies the reduction step to preserve the Ar-Br moiety.

Phase 1: Preparation of the Olefin

-

Starting Material: N-Boc-4-oxo-L-proline methyl ester.

-

Reagent: (4-Bromobenzyl)triphenylphosphonium bromide (Wittig Salt).

-

Base: KHMDS or NaH (anhydrous THF, -78°C to 0°C).

-

Mechanism: The ylide is generated in situ and reacts with the C4 ketone.

-

Intermediate: N-Boc-4-(4-bromobenzylidene)-L-proline methyl ester.

Phase 2: Stereoselective Reduction (The Critical Step)

Standard catalytic hydrogenation (H₂/Pd-C) is forbidden due to hydrodebromination.

-

Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] or PtO₂ (Adams' catalyst) can be used, but strict monitoring is required.

-

Alternative (Diimide Reduction): Use tosylhydrazide or potassium azodicarboxylate to generate diimide (HN=NH) in situ. This reduces the alkene without touching the aryl bromide.

-

Stereochemical Outcome: Hydrogen delivery occurs from the face opposite the bulky C2-carboxyl/Boc groups, forcing the benzyl group into the cis (4S) position.

Phase 3: Hydrolysis

-

Reagent: LiOH in THF/H₂O.

-

Product: this compound.

Synthesis Workflow Diagram

Figure 2: Strategic synthesis workflow highlighting the critical reduction step to preserve the aryl bromide.

Applications in Drug Discovery[3][6][8][10]

This compound is a high-value intermediate ("Building Block") utilized in three specific areas of modern drug design:

Stapled Peptide Synthesis

The 4-position of proline is a privileged site for introducing olefinic or alkyl tethers. The (4-bromobenzyl) group serves as a pre-installed handle for Suzuki-Miyaura cross-coupling on the solid phase.

-

Mechanism: After incorporating the amino acid into a peptide chain, the Ar-Br can be coupled with boronic acids to create macrocycles or extend the pharmacophore into a hydrophobic pocket of the target protein (e.g., MDM2/p53 inhibitors).

Conformational Restriction

Proline induces a "kink" in peptide chains.

-

L-Proline: Typically exists in equilibrium between Cγ-endo and Cγ-exo puckers.

-

(4S)-Substituted Proline: The steric clash of the cis-substituent forces the ring predominantly into the Cγ-endo conformation. This locks the preceding peptide bond (Xaa-Pro) into a specific geometry, often stabilizing

-turn secondary structures.

Bio-orthogonal Ligation

The aryl bromide is a "latent" functional group. It is inert to standard Fmoc/tBu peptide synthesis conditions but can be activated later via palladium catalysis to attach fluorophores, radiolabels, or PROTAC linkers.

Handling and Stability Specifications

| Parameter | Guideline |

| Storage Temperature | +2°C to +8°C (Refrigerated). |

| Moisture Sensitivity | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) ideally. |

| Solubility | Soluble in DCM, DMF, DMSO, Methanol. Insoluble in water.[9] |

| Stability | Stable to weak acids. Unstable to strong acids (TFA/HCl) which remove the Boc group. |

| Hazards | Irritant. The aryl bromide moiety is potentially photo-labile; protect from prolonged exposure to strong light. |

References

-

Fluorochem Products. (2024).[3] this compound Product Sheet. Fluorochem Ltd. Link

-

Chem-Impex International. (2024). Boc-(R)-g-(4-bromobenzyl)-L-proline (Diastereomer Comparison). Chem-Impex. Link

-

BenchChem. (2024). Technical Data: (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline.[10] BenchChem. Link

-

PubChem. (2024).[3] Compound Summary: 4-Bromobenzyl Derivatives. National Center for Biotechnology Information. Link

-

Organic Syntheses. (2010). General methods for 4-substituted prolines via Pyroglutamate. Org. Synth. 87 , 382. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | C25H28N2O6 | CID 2756137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Methyl Thioglycolate CAS 2365-48-2 Factory - Methyl Thioglycolate, CAS 2365-48-2 | Made-in-China.com [m.made-in-china.com]

- 10. benchchem.com [benchchem.com]

Strategic Integration of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline in Peptidomimetic Design

[1]

Executive Summary

In modern drug discovery, the rigidification of peptide backbones is a primary strategy to overcome the pharmacokinetic limitations of native peptides (proteolytic instability, poor membrane permeability). This compound serves as a dual-function "chiral architect":

-

Conformational Control: The (4S)-substitution pattern imposes a specific ring pucker that stabilizes trans-amide bonds, mimicking Type II polyproline helices (PPII) or stabilizing

-turns.[1] -

Diversity Vector: The aryl bromide moiety acts as a dormant "synthetic handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of fragment libraries directly on solid phase.

Part 1: Structural Mechanics & Conformational Bias[1]

The Stereoelectronic Landscape

Unlike 4-hydroxyproline (Hyp), where the electronegative oxygen dictates puckering via the gauche effect, the 4-benzyl substituent drives conformation primarily through steric effects .

-

Stereochemistry: (2S, 4S) configuration.[1]

-

Ring Pucker Preference:

-exo (Up) . -

Backbone Impact: The

-exo pucker pre-organizes the backbone dihedral angle

Comparative Conformational Data

The following table contrasts the (4S)-benzyl derivative with standard proline analogs, highlighting its utility in stabilizing extended secondary structures.

| Analog | C4 Substituent | Electronic Nature | Dominant Pucker | Amide Preference | Structural Mimicry |

| L-Proline | H | Neutral | Fluxional | trans (weak bias) | Random Coil / Turn |

| (4R)-Hyp | OH | EWG (Gauche) | trans | Collagen / PPII Helix | |

| (4S)-Hyp | OH | EWG (Gauche) | cis | ||

| (4S)-Bzl-Pro | 4-Br-Benzyl | Steric (Bulk) | PPII Helix / Extended |

Senior Scientist Insight: Use the (4S)-benzyl scaffold when you need to project a hydrophobic pharmacophore (mimicking Phe/Tyr) while strictly enforcing a trans peptide backbone.[1] Do not use this if you are attempting to induce a cis-proline turn (use (4S)-Hyp or (4R)-benzyl analogs for that).[1]

Part 2: Synthetic Workflow & Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This compound is compatible with standard Fmoc/tBu SPPS protocols, but the steric bulk of the benzyl group requires modified coupling conditions to prevent deletion sequences.

Reagents:

-

Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading).[1]

-

Coupling Agents: HATU / HOAt (preferred over HBTU due to faster kinetics).[1]

-

Base: DIPEA (Diisopropylethylamine).[1]

Step-by-Step Methodology:

-

Swelling: Swell resin in DMF (30 min).

-

Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).

-

Activation:

-

Coupling: Shake at room temperature for 2 hours (double the standard time).

-

QC Check: Perform a chloranil test (proline secondary amine detection) to ensure completion.[1]

-

-

Capping: Acetylate unreacted amines (Ac2O/Pyridine) to prevent truncated sequences.

Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

The 4-bromobenzyl group allows for "Proline Editing"—transforming the scaffold into a biaryl pharmacophore after peptide assembly.

Workflow Diagram (DOT):

Caption: Optimized workflow for on-resin Suzuki-Miyaura coupling of 4-bromobenzyl proline derivatives.

Detailed Reaction Conditions:

-

Catalyst: Pd(dppf)Cl

[1]·DCM (0.1 eq).[1] Why? This catalyst is robust against oxidation and works well in heterogeneous solid-phase systems.[1] -

Boronic Acid: Aryl-B(OH)

(5.0 eq).[1] -

Base: 2M Na

CO -

Solvent: DMF/Water (9:1 v/v).[1] Why? Water is essential for the transmetallation step in the Suzuki cycle.

-

Conditions: Microwave irradiation at 80°C for 60 minutes.

-

Self-Validation: Following the reaction, cleave a micro-sample (TFA/TIS/H2O) and analyze via LC-MS. The bromine isotopic pattern (1:1 doublet) should disappear, replaced by the M+H of the biaryl product.

Part 3: Design Logic & Applications[1]

Targeting Protein-Protein Interactions (PPIs)

Many PPIs (e.g., p53-MDM2, Bcl-xL-Bak) rely on hydrophobic residues (Phe, Trp, Leu) projecting from an

-

The Problem: Native peptides are flexible; the entropic cost of folding into a helix upon binding reduces affinity.

-

The Solution: Incorporating This compound at the

position of a helix mimetic:-

Nucleation: The intrinsic

-exo pucker pre-organizes the backbone into the required helical geometry ( -

Vector Projection: The 4-benzyl group projects outward, mimicking the

and -

Extension: Suzuki coupling extends this reach, allowing the molecule to probe deep hydrophobic pockets or engage distal residues (e.g., creating a "super-phenylalanine").[1]

-

Conformational Energy Landscape

The diagram below illustrates the energetic preference driven by the 4-substituent, guiding the selection of this building block over others.

Caption: Decision tree for proline pucker. Note how (4S)-Steric substituents invert the standard electronic preference, favoring Exo.[6]

References

-

Conformational Analysis of 4-Substituted Prolines

- Title: Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conform

-

Source: Journal of the American Chemical Society (2013).[1]

- Relevance: Foundational text establishing that while electronegative groups follow the gauche effect, steric groups (like benzyl) in the 4S configuration favor the exo pucker to avoid steric clash.

-

Proline Editing & Solid Phase Synthesis

- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

-

Source: J. Am. Chem. Soc. (2013).[1]

-

URL:[Link]

- Relevance: Provides the specific protocols for modifying 4-substituted prolines on solid phase, including cross-coupling reactions.

-

Suzuki Coupling on Solid Phase

-

Applic

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositum.tuwien.at [repositum.tuwien.at]

- 9. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Application Note: Suzuki-Miyaura Cross-Coupling of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids. This substrate presents a unique triad of challenges: an acid-labile protecting group (Boc ), a potentially coordinating free carboxylic acid (-COOH ), and a stereocenter prone to epimerization under harsh basic conditions.

While standard Suzuki conditions often fail due to catalyst poisoning by the free carboxylate or thermal degradation of the Boc group, this protocol utilizes a Ligand-Controlled, Biphasic System to ensure high yields (>85%) and enantiomeric retention (>98% ee).

Critical Substrate Analysis

Before initiating the reaction, the operator must understand the structural constraints of the substrate:

| Feature | Chemical Risk | Mitigation Strategy |

| Boc Group | Acid labile; thermally unstable >120°C. | Maintain pH > 7; Limit Tmax to 100°C. |

| Free Carboxylic Acid | Formation of Pd-carboxylate resting states (poisoning); low solubility in non-polar solvents. | Use aqueous biphasic solvents (DME/H₂O); Use robust bases (K₂CO₃). |

| Aryl Bromide | Standard reactivity, but located on a flexible benzyl linker. | Standard Pd(0)/Pd(II) catalysts are sufficient; high-activity ligands (e.g., SPhos) speed up reaction to minimize thermal exposure. |

| L-Proline Core | Risk of Cα-epimerization (racemization) at high T/pH. | Avoid strong alkoxide bases (e.g., NaOtBu); stick to carbonates/phosphates. |

Optimized Protocols

Two methods are presented. Method A is the "Direct Coupling" (Green/Fast) suitable for discovery chemistry. Method B is the "Protection-First" route (Robust/Scalable) recommended for GMP scale-up.

Method A: Direct Coupling on Free Acid (Recommended)

Rationale: Eliminates two synthetic steps (esterification/hydrolysis). Uses a water-soluble base to keep the proline carboxylate in the aqueous phase, preventing it from binding tightly to the Palladium center.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Why: The ferrocenyl ligand is robust and resistant to displacement by carboxylates.

-

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

-

Why: DME is miscible with water, ensuring phase transfer of the active catalyst while solubilizing the organic bromide.

-

Step-by-Step Protocol:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add degassed DME/Water (3:1) to reach a concentration of 0.1 M relative to the substrate.

-

Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under inert gas flow. Cap the vial immediately.

-

Reaction: Heat the block to 85°C for 4–12 hours. Monitor by LC-MS.[2]

-

Endpoint: Disappearance of bromide starting material.

-

-

Workup (Crucial for Free Acid):

-

Dilute with water and wash with EtOAc (discard organic layer—impurities/homocoupled boronic acid stay here).

-

Acidify the aqueous layer carefully with 1M KHSO₄ or 10% Citric Acid to pH ~3–4. Do NOT use HCl (cleaves Boc).

-

Extract the product (now protonated) into EtOAc (3x).

-

Dry over Na₂SO₄, filter, and concentrate.

Method B: The "Protection-First" Route (Scalable)

Rationale: If the boronic acid is expensive or the direct coupling yields are low (<50%), protect the acid as a methyl ester. This prevents catalyst poisoning and allows for standard non-aqueous conditions.

-

Esterification: Treat substrate with TMS-diazomethane (MeOH/Benzene) or MeI/K₂CO₃ (DMF) to generate the Methyl Ester .

-

Coupling: Perform Suzuki coupling using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in Toluene/EtOH/H₂O .

-

Saponification: Hydrolyze ester with LiOH (THF/H₂O) to return the acid.

Technical Visualization

Figure 1: Reaction Decision Logic & Mechanism

The following diagram illustrates the decision pathway between Method A and Method B, and the mechanistic cycle for the direct coupling.

Caption: Decision matrix for coupling strategies and the simplified catalytic cycle emphasizing the transmetallation step, which is critical when free carboxylic acids are present.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by -COOH. | Switch to Method B (Ester protection) OR increase water content in solvent to 50% to fully solvate the carboxylate. |

| Debocylation (Loss of Boc) | Acidic workup too harsh or thermal cleavage. | Ensure reaction T < 100°C. Use Citric Acid for workup, not HCl. |

| Protodeboronation | Unstable Boronic Acid. | Add Boronic Acid in portions (0.5 eq at T=0, 0.5 eq at T=2h). Switch base to K₃PO₄. |

| Racemization | Base too strong / Temp too high. | Lower Temp to 70°C and extend time. Switch base from K₂CO₃ to NaHCO₃ (weaker base). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., dppf or PPh₃) to stabilize Pd species. Ensure thorough degassing. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Shin, I. (2011).[5] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate.[5] Organic Letters, 13(15), 3956–3959. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Li, H., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.[2] Organic Letters, 21(15), 5803–5807. Link

Sources

- 1. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

Boc deprotection methods for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Application Note: High-Fidelity Boc Deprotection of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Executive Summary

This guide details the protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from This compound . This non-natural amino acid is a critical scaffold in the synthesis of peptidomimetics and stapled peptides. The presence of the 4-bromobenzyl moiety necessitates orthogonal deprotection strategies that preserve the aromatic bromide for downstream cross-coupling (e.g., Suzuki-Miyaura) while avoiding reduction or halogen scrambling.

This note prioritizes two methodologies:

-

TFA/DCM Acidolysis: For solution-phase synthesis requiring high solubility.

-

HCl/Dioxane Proteolysis: For isolating the product as a stable, crystalline hydrochloride salt.

Chemical Context & Strategic Analysis

The substrate, this compound, presents a specific chemoselectivity challenge. While the Boc group is acid-labile, the 4-bromobenzyl group serves as a "handle" for further diversification.

-

Risk Factors:

-

Hydrogenolysis (Pd/C, H₂): Strictly contraindicated. Standard benzyl deprotection conditions will debrominate the aromatic ring (hydrodehalogenation).

-

Lewis Acids (e.g., BBr₃): May cause cleavage of the benzyl ether (if present as an ether linkage) or scrambling of the aromatic bromide.

-

Cation Trapping: The generation of the tert-butyl cation (

) during acidolysis poses a risk of re-alkylation, although the electron-withdrawing bromine atom deactivates the aromatic ring, reducing this risk compared to Tyrosine or Tryptophan derivatives.

-

Strategic Choice: Brønsted acid-mediated cleavage (TFA or HCl) is the gold standard, provided that cation scavengers are employed to ensure high purity (>98%).

Reaction Mechanism

The deprotection follows an E1-like elimination mechanism. Protonation of the carbamate carbonyl oxygen leads to the collapse of the intermediate, releasing the free amine (as a salt), carbon dioxide, and the tert-butyl cation.

Figure 1: Mechanistic Pathway of Boc Deprotection

Caption: Acid-catalyzed cleavage of the Boc group. Note the divergence of the t-butyl cation, which must be intercepted by a scavenger to prevent side reactions.

Protocol A: TFA/DCM Method (Solution Phase)

Application: Best for downstream solution-phase coupling where the TFA salt can be neutralized in situ. Purity Target: >98% (HPLC)

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Acid: Trifluoroacetic Acid (TFA), Reagent Grade (20-50% v/v)

-

Solvent: Dichloromethane (DCM), Anhydrous

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.5% v/v)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 5 mL of DCM.

-

Scavenger Addition: Add Triethylsilane (TES) (0.13 mL, approx. 2-3 equiv).

-

Expert Insight: Although the bromophenyl ring is deactivated, TES acts as a "safety net" to quench the

cation instantly, preventing isobutene polymerization or esterification of the carboxylic acid.

-

-

Acidolysis: Cool the solution to 0°C (ice bath). Dropwise add 5 mL of TFA .

-

Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours .

-

QC Check: Monitor by TLC (10% MeOH in DCM) or LC-MS. The Boc-starting material (

or

-

-

Workup (Evaporation): Concentrate the mixture under reduced pressure (rotary evaporator, <40°C).

-

Critical Step: The residue will be a viscous oil containing residual TFA.

-

-

Azeotropic Removal: Re-dissolve the oil in Toluene (5 mL) and evaporate again. Repeat this step 3 times.

-

Why? Toluene forms an azeotrope with TFA, effectively removing the acid which can be toxic to cells or interfere with subsequent coupling reactions.

-

-

Precipitation (Optional): Triturate the resulting oil with cold Diethyl Ether (

) or MTBE to precipitate the TFA salt as a white/off-white solid. Filter and dry under high vacuum.

Protocol B: HCl/Dioxane Method (Salt Isolation)

Application: Best for storage or solid-phase peptide synthesis (SPPS) building blocks. The hydrochloride salt is generally more crystalline and less hygroscopic than the TFA salt.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution)

-

Solvent: 1,4-Dioxane (minimal volume) or Ethyl Acetate

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of substrate in 1 mL of 1,4-Dioxane (or Ethyl Acetate for better precipitation).

-

Acid Addition: Add 5 mL of 4.0 M HCl in Dioxane (20 equiv).

-

Safety: Perform in a fume hood. HCl fumes are corrosive.

-

-

Reaction: Stir at Room Temperature for 30–60 minutes .

-

Observation: The product often begins to precipitate as a white solid within 15 minutes.

-

-

Completion: Check by LC-MS.

-

Isolation:

-

If Solid Precipitates: Dilute with 10 mL of cold Diethyl Ether, filter the solid, and wash with cold ether (3 x 5 mL).

-

If No Precipitate: Concentrate the solvent to ~2 mL, then add cold Diethyl Ether to induce crystallization.

-

-

Drying: Dry the hydrochloride salt in a vacuum desiccator over KOH or

overnight to remove traces of HCl.

Critical Process Parameters (CPP) & Comparison

| Feature | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reaction Rate | Fast (1-2 h) | Very Fast (0.5-1 h) |

| Scavenger Requirement | Recommended (TES) | Less Critical (Isobutene escapes) |

| Product Form | TFA Salt (Hygroscopic oil/solid) | HCl Salt (Crystalline solid) |

| Solubility | Excellent in organic solvents | Good in water/MeOH; poor in ether |

| Bromobenzyl Stability | High (Stable to TFA) | High (Stable to HCl) |

| Downstream Use | Solution Phase Coupling | Storage / SPPS / Crystallography |

Troubleshooting & Quality Control

Workflow Decision Tree

Caption: Diagnostic workflow for analyzing deprotection outcomes.

Common Issues:

-

Incomplete Deprotection: Usually due to water in the TFA (TFA is hygroscopic). Use fresh anhydrous TFA.

-

t-Butylation (M+56): If the tert-butyl cation attacks the aromatic ring (rare with Br-deactivation but possible) or the carboxylic acid. Remedy: Increase scavenger (TES) load to 5%.

-

Oil vs. Solid: If the product refuses to crystallize, it is likely a hygroscopic salt. Lyophilization from water/acetonitrile is an effective alternative to ether precipitation.

References

-

Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][4] International Journal of Peptide and Protein Research, 12(5), 258–268.[3]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience.[5] (Chapter 7: Protection for the Amino Group).

-

Han, G., et al. (2004).[4] Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 47(12). (Describes 4-substituted proline synthesis).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: Activation Strategies for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with (4S)-1-Boc-4-(4-bromobenzyl)-L-proline . It addresses the specific steric and electronic challenges posed by the 4-substituted pyrrolidine ring during carboxylic acid activation.

Introduction & Molecule Profile

This compound is a high-value scaffold used in the synthesis of peptidomimetics, stapled peptides, and transition-state inhibitors (e.g., for proteases or kinases).

-

Structural Significance: The (4S) stereocenter places the bulky 4-bromobenzyl group cis to the (2S)-carboxylate (relative to the pyrrolidine ring plane). This "cis-relationship" creates significant steric crowding around the reaction center, unlike the trans-orientation found in natural hydroxyproline derivatives.

-

Synthetic Utility: The aryl bromide serves as a handle for downstream Suzuki-Miyaura cross-couplings, allowing late-stage diversification of the peptide backbone.

-

The Challenge: Standard activation (e.g., EDC/NHS) often fails to drive coupling to completion with hindered amines due to the shielding effect of the benzyl group. Furthermore, prolonged activation times increase the risk of

-epimerization (racemization).

Technical Specifications

| Feature | Detail |

| CAS Number | 1217654-48-2 |

| Molecular Formula | |

| Stereochemistry | (2S, 4S) - cis-substituted |

| Key Risk | Steric hindrance leading to slow coupling; |

Reagent Selection Matrix

The choice of activation reagent is dictated by the nucleophile (amine partner) and the scale of the reaction.

Decision Tree: Activation Strategy

Figure 1: Strategic decision matrix for selecting the optimal coupling reagent based on steric demand and scale.

Detailed Protocols

Protocol A: High-Efficiency Activation (HATU)

Best for: Valuable intermediates, hindered secondary amines, and library synthesis. Mechanism: Formation of the active O-7-azabenzotriazole ester (more reactive than OBt esters due to the neighboring pyridine nitrogen effect).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Reagent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or NMP.

Procedure:

-

Dissolution: Dissolve the Proline derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Cool to 0°C. Add DIPEA (2.0 equiv). Stir for 5 minutes.

-

Note: Pre-neutralizing the acid prevents premature guanidinylation of the amine by HATU.

-

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 15–30 minutes to form the active ester.

-

Coupling: Add the amine partner (1.0–1.2 equiv).

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

-

Typical time: 1–4 hours.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% citric acid, saturated

, and brine.

Critical Insight: If racemization is observed (>2%), switch to Protocol B or add HOAt as an additive to the HATU reaction.

Protocol B: Low-Epimerization & Scalable (T3P)

Best for: Process scale-up (>10g), preventing epimerization, and simple workup. Mechanism: Propylphosphonic Anhydride (T3P) forms a mixed anhydride that is highly reactive but sterically encumbered, reducing the rate of oxazolone formation (the primary pathway for racemization).

Materials:

-

Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)

-

Solvent: EtOAc, THF, or 2-MeTHF.

Procedure:

-

Setup: Dissolve the Proline derivative (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M).

-

Base: Add NMM (3.0 equiv). Cool to 0°C.[3]

-

Activation: Dropwise add T3P solution (1.5 equiv).

-

Why Dropwise? Controlling the exotherm is crucial for maintaining stereochemical integrity.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Workup: T3P byproducts are water-soluble. Simply wash the organic layer with water, 0.5M HCl, and base.

Protocol C: The "Sledgehammer" (Ghosez's Reagent)

Best for: "Impossible" couplings (e.g., electron-deficient anilines, extremely bulky N-methyl amino acids).

Mechanism: Converts the carboxylic acid to an Acid Chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine.[4] This avoids the acidic conditions of

Materials:

-

Reagent: Ghosez's Reagent (1.1 - 1.5 equiv)

-

Solvent: Dry DCM or Chloroform.

-

Base: Pyridine or Collidine (for the coupling step).

Procedure:

-

Acid Chloride Formation: Dissolve the Proline derivative in dry DCM. Add Ghosez's reagent (1.2 equiv) at RT. Stir for 1–2 hours.

-

Monitoring: Check by TLC (conversion of acid to acid chloride) or quench an aliquot with MeOH to form the methyl ester for LCMS.

-

-

Coupling: Once the acid chloride is formed, cool to 0°C. Add the amine partner and a base (Pyridine, 2.0 equiv).

-

Reaction: Stir at RT until complete.

-

Warning: Acid chlorides are highly reactive. Ensure the amine is added immediately after activation.

Figure 2: Neutral conversion of the carboxylic acid to the acid chloride using Ghosez's reagent.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Steric shielding by 4-bromobenzyl group. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (50°C, 10 min) with Protocol A. |

| Racemization | Base-mediated enolization of the active ester. | Use Protocol B (T3P) . Use Collidine (weaker base) instead of DIPEA.[2] Keep Temp < 0°C. |

| Boc Removal | Acidic conditions during activation. | Avoid |

| Incomplete Reaction | Aggregation (if solid phase).[6] | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 40°C (risk of epimerization increases). |

References

-

BenchChem. "Optimizing reaction conditions for 4-Chloro-l-proline incorporation." BenchChem Protocols. Link

-

Dunetz, J. R., et al. "T3P: The reagent of choice for the large-scale synthesis of amide bonds."[7] Organic Process Research & Development. Link

-

Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A neutral reagent for the conversion of acids to acid chlorides."[4] Organic Syntheses. Link

-

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive."[1][2][8] Journal of the American Chemical Society. Link

-

Chem-Impex. "Product Application: Boc-(R)-gamma-(4-bromobenzyl)-L-proline." Chem-Impex International. Link

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid Halogenation Reagents [sigmaaldrich.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Coupling Protocols for Sterically Hindered Proline Derivatives

Topic: Coupling Strategies for Sterically Hindered Proline Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists

Abstract & Strategic Overview

Proline and its derivatives (e.g.,

This guide details three tiered strategies to overcome these barriers, moving from high-efficiency active esters to acid halide activation, supported by mechanistic rationale.

Mechanistic Insight: The Kinetic Race

The success of a hindered coupling is a race between aminolysis (desired amide bond formation) and epimerization (via oxazolone formation).

When the nucleophile (the proline derivative) is hindered, the rate of aminolysis (

Mechanism: The Oxazolone Pathway vs. Product Formation[1][2][3]

Figure 1: The kinetic competition. For hindered proline derivatives,

Reagent Selection Matrix

Do not use standard reagents (HBTU, EDC) for hindered proline derivatives. Use the following hierarchy:

| Tier | Reagent System | Mechanism | Best For |

| 1 | COMU / Oxyma | Uronium salt with Oxyma leaving group | First-line defense. Safer than HATU, higher solubility, excellent suppression of racemization. |

| 2 | HATU / HOAt | Uronium salt with Aza-benzotriazole | The "Gold Standard" for decades. Use if COMU fails. Note: Explosive properties of HOAt. |

| 3 | PyAOP | Phosphonium salt of HOAt | Critical for |

| 4 | Ghosez's Reagent | The "Nuclear Option." Generates highly reactive acid chlorides under neutral conditions. Essential for |

Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Recommended for: General coupling of bulky residues to proline.

Rationale: COMU releases Oxyma (ethyl (hydroxyimino)cyanoacetate), which is less acidic than HOBt but forms a highly reactive ester. It shows superior solubility in DMF/NMP compared to HATU.

Materials:

-

Protected Amino Acid (1.0 equiv)

-

Proline-derivative on Resin or in Solution (1.0 equiv)

-

COMU (1.0 equiv)

-

DIPEA (2.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

-

Pre-Activation (Crucial): Dissolve the Amino Acid and COMU in minimal DMF (

concentration). -

Base Addition: Add DIPEA. The solution will turn bright orange/red. Allow to activate for exactly 30-60 seconds .

-

Note: Do not exceed 2 minutes. Active esters can degrade or rearrange.

-

-

Coupling: Add the activated mixture immediately to the amine component (Proline derivative).

-

Incubation:

-

Standard: Stir for 1 hour at RT.

-

Difficult: Stir for 2 hours at

.

-

-

Monitoring: HPLC/MS is required. Colorimetric tests (Kaiser) are ineffective for secondary amines (Proline). Use the Chloranil Test or Isatin Test for qualitative monitoring.

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Recommended for: Extremely hindered couplings (e.g., Aib-Pro,

Rationale: Active esters (OBt/Oxyma) may still be too bulky or slow for extreme steric clashes. Acid chlorides are smaller and more electrophilic. Ghosez’s reagent (1-Chloro-

Materials:

-

Protected Amino Acid (1.0 equiv)

-

Ghosez’s Reagent (1.0 - 1.2 equiv) [Sigma-Aldrich or TCI]

-

Collidine (Sym-collidine) (2.0 equiv)

-

Solvent: Dry DCM or THF (DMF reacts with Ghosez reagent—avoid it!)

Step-by-Step:

-

Acid Chloride Formation:

-

Dissolve the Amino Acid in dry DCM under

. -

Add Ghosez’s reagent dropwise.

-

Stir at room temperature for 15–30 minutes. (Monitor by TLC: conversion of acid to non-polar spot).

-

-

Coupling:

-

Add the amine component (Proline derivative) to the solution.

-

Add Collidine (base). Note: Collidine is preferred over DIPEA here to minimize base-catalyzed epimerization.

-

-

Reaction: Stir for 2–12 hours.

-

Quench: Add saturated

to quench excess acid chloride before workup.

Protocol C: Microwave-Assisted SPPS

Recommended for: Solid-phase synthesis of poly-proline or proline-rich peptides.

Rationale: Thermal energy helps overcome the entropic barrier of bringing two bulky groups together.

Parameters (CEM Liberty Blue / Biotage Initiator):

-

Reagents: Use DIC / OxymaPure (1:1).

-

Why? HATU/DIPEA at high heat (

) causes rapid epimerization (cysteine/histidine) and degradation. DIC/Oxyma is more thermally stable.

-

-

Temperature:

(Standard) or -

Time: 5 minutes (Standard) or 10 minutes (Difficult).

-

Solvent: NMP is preferred over DMF for microwave applications due to higher boiling point and better polymer swelling.

Troubleshooting & Optimization Logic

If the coupling fails (yield

Figure 2: Troubleshooting decision tree for optimizing difficult couplings.

Aggregation Breakers (The "Magic Touch")

Proline-rich peptides often aggregate on-resin (beta-sheet formation), hiding the amine.

-

Solution: Add pseudoproline dipeptides if applicable, or use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.4M LiCl .

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides: On the Use of PyAOP. Journal of Peptide Science, 11, 85. [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline

Welcome to the technical support resource for the synthesis of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose issues and rationally design experiments to improve your yields and purity.

The synthesis of 4-substituted proline derivatives is a cornerstone in medicinal chemistry and peptide science, offering a powerful tool to modulate the conformation and biological activity of peptides and peptidomimetics.[1][2] The target molecule, this compound, incorporates a bulky hydrophobic group at the C4 position with specific stereochemistry, making its efficient synthesis a non-trivial task. This guide addresses the most common pitfalls encountered during its preparation via the alkylation of N-Boc-L-proline derivatives.

Troubleshooting Guide & Frequently Asked Questions

Q1: My overall yield is consistently low (<30%). What are the most critical parameters to investigate first?

Low overall yield is a common issue that can stem from multiple points in the synthetic sequence. Before optimizing individual steps, it's crucial to have a holistic view of the process. The most common synthetic route involves the stereoselective generation of a carbanion or enolate at the C4 position of a protected proline, followed by alkylation.

Initial Diagnostic Steps:

-